molecular formula C14H22N2O2 B14537502 N-[3-(Isocyanatomethyl)-3,5,5-trimethylcyclohexyl]prop-2-enamide CAS No. 61994-33-0

N-[3-(Isocyanatomethyl)-3,5,5-trimethylcyclohexyl]prop-2-enamide

Cat. No.: B14537502
CAS No.: 61994-33-0
M. Wt: 250.34 g/mol
InChI Key: OBOYEZSVVUAECG-UHFFFAOYSA-N
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Description

N-[3-(Isocyanatomethyl)-3,5,5-trimethylcyclohexyl]prop-2-enamide is a chemical compound known for its unique structure and properties. It is characterized by the presence of an isocyanate group and a prop-2-enamide moiety, making it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(Isocyanatomethyl)-3,5,5-trimethylcyclohexyl]prop-2-enamide typically involves the reaction of 3-isocyanatomethyl-3,5,5-trimethylcyclohexyl isocyanate with prop-2-enamide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and catalyst to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification, distillation, and crystallization to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

N-[3-(Isocyanatomethyl)-3,5,5-trimethylcyclohexyl]prop-2-enamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal results .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

N-[3-(Isocyanatomethyl)-3,5,5-trimethylcyclohexyl]prop-2-enamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of polymers, coatings, and adhesives.

Mechanism of Action

The mechanism of action of N-[3-(Isocyanatomethyl)-3,5,5-trimethylcyclohexyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The isocyanate group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(Isocyanatomethyl)-3,5,5-trimethylcyclohexyl]prop-2-enamide is unique due to its specific combination of functional groups, which imparts distinct reactivity and properties compared to other similar compounds .

Properties

CAS No.

61994-33-0

Molecular Formula

C14H22N2O2

Molecular Weight

250.34 g/mol

IUPAC Name

N-[3-(isocyanatomethyl)-3,5,5-trimethylcyclohexyl]prop-2-enamide

InChI

InChI=1S/C14H22N2O2/c1-5-12(18)16-11-6-13(2,3)8-14(4,7-11)9-15-10-17/h5,11H,1,6-9H2,2-4H3,(H,16,18)

InChI Key

OBOYEZSVVUAECG-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CC(C1)(C)CN=C=O)NC(=O)C=C)C

Origin of Product

United States

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